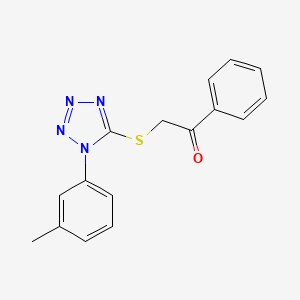

![molecular formula C16H15N3OS3 B2774089 苯并[c][1,2,5]噻二唑-5-基(7-(噻吩-2-基)-1,4-噻二氮杂环庚烷-4-基)甲酮 CAS No. 1704559-74-9](/img/structure/B2774089.png)

苯并[c][1,2,5]噻二唑-5-基(7-(噻吩-2-基)-1,4-噻二氮杂环庚烷-4-基)甲酮

货号 B2774089

CAS 编号:

1704559-74-9

分子量: 361.5

InChI 键: JLPAVOFGUPFERY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

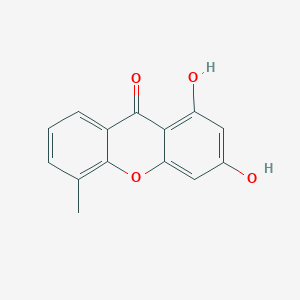

“Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound. It is a useful research compound with a molecular formula of C18H22N6O3S2 and a molecular weight of 434.53. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthesis of similar compounds has been reported using direct C-H arylation polymerization .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The BTZ core is a key component of the structure . The structure also includes a thiophen-2-yl group and a 1,4-thiazepan-4-yl group.Chemical Reactions Analysis

Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .科学研究应用

- BTZ-based electron donor–acceptor (D–A) systems have been extensively studied for use in photovoltaics. The BTZ motif serves as a strongly electron-accepting moiety, making it suitable for organic solar cells and dye-sensitized solar cells (DSSCs) .

- Researchers have explored different D–A combinations by varying donor groups while keeping the BTZ acceptor group consistent. This systematic modification allows for fine-tuning of optoelectronic and photophysical properties .

- BTZ derivatives have been employed as fluorescent sensors for lipid droplets, mitochondria, and plasma membranes. Their strong electron-accepting nature contributes to their effectiveness in these applications .

- The BTZ group also shows promise as a bioimaging probe due to its fluorescence properties .

- While BTZ-based systems have been widely researched for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts has not been thoroughly explored until recently .

- Researchers have synthesized a library of 26 D–A compounds based on the BTZ group and systematically modified their properties. These photocatalysts were validated using test reactions under batch and continuous flow conditions .

- A novel compound, 2-(2-(5-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)ethenyl)-3-methylbenzo[d]thiazol-3-ium iodide (ADB) , exhibits near-infrared emission, efficient reactive oxygen species generation, good phototoxicity, and biocompatibility .

- BTZ derivatives have been investigated for OLED applications. Their electron-accepting properties contribute to efficient charge transport and emission .

- Researchers have studied the effect of BTZ content on exciton dissociation probability and charge collection efficiency in active layers. Photocurrent density (Jph) versus effective voltage (Veff) plots provide insights into device performance .

Photovoltaics and Organic Solar Cells

Fluorescent Sensors and Bioimaging Probes

Visible-Light Organophotocatalysis

Cancer Photodynamic Therapy (PDT)

Organic Light Emitting Diodes (OLEDs)

Exciton Dissociation and Charge Collection Efficiency

属性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS3/c20-16(11-3-4-12-13(10-11)18-23-17-12)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPAVOFGUPFERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![Tert-butyl 7-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2774006.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid](/img/structure/B2774008.png)

![N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide](/img/structure/B2774010.png)

![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2774015.png)

![2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2774018.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)